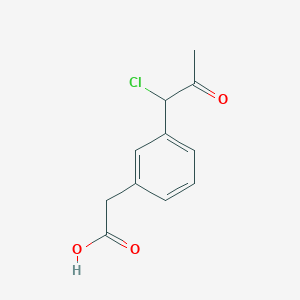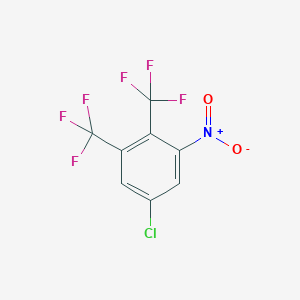
1,2-Bis(trifluoromethyl)-5-chloro-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(trifluoromethyl)-5-chloro-3-nitrobenzene is a chemical compound characterized by the presence of trifluoromethyl, chloro, and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common approach is the copper-mediated trifluoromethylation of arynes in the presence of an oxidant such as DDQ . This method allows for the rapid construction of 1,2-bis(trifluoromethyl)arenes under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(trifluoromethyl)-5-chloro-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the benzene ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the trifluoromethyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with substituted functional groups.
Reduction Reactions: The primary product is the corresponding amine.
Oxidation Reactions: Products may include oxidized derivatives with modified trifluoromethyl groups.
Aplicaciones Científicas De Investigación
1,2-Bis(trifluoromethyl)-5-chloro-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl groups into target molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with enhanced metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(trifluoromethyl)-5-chloro-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins or other biomolecules. The nitro and chloro groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
1,4-Bis(trifluoromethyl)benzene: Another compound with two trifluoromethyl groups, but positioned differently on the benzene ring.
1,2-Bis(trifluoromethyl)benzene: Lacks the chloro and nitro groups, making it less reactive in certain chemical reactions.
Uniqueness: 1,2-Bis(trifluoromethyl)-5-chloro-3-nitrobenzene is unique due to the combination of trifluoromethyl, chloro, and nitro groups on the same benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C8H2ClF6NO2 |
|---|---|
Peso molecular |
293.55 g/mol |
Nombre IUPAC |
5-chloro-1-nitro-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2ClF6NO2/c9-3-1-4(7(10,11)12)6(8(13,14)15)5(2-3)16(17)18/h1-2H |
Clave InChI |
ODFCBTRILUPYBR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



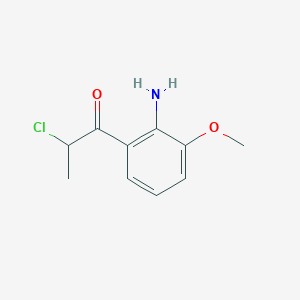
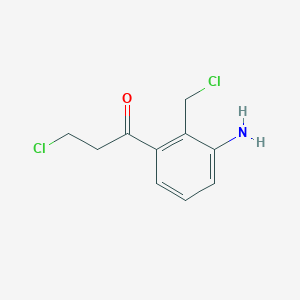
![3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one](/img/structure/B14045727.png)

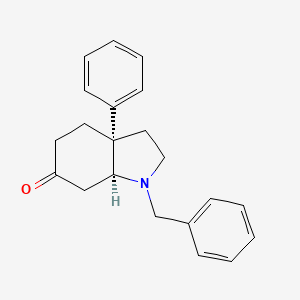

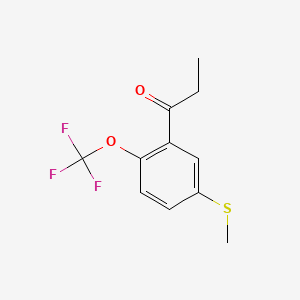

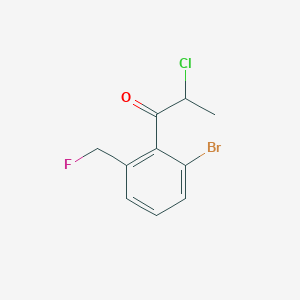
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-](/img/structure/B14045757.png)


